molecular formula C9H13F3N2O B2809240 N-methyl-2-[4-(trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]acetamide CAS No. 2093882-25-6

N-methyl-2-[4-(trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]acetamide

Cat. No.: B2809240
CAS No.: 2093882-25-6
M. Wt: 222.211
InChI Key: JETCSFCIJXNDAK-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “N-methyl-2-[4-(trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]acetamide”, there are general methods for the synthesis of similar compounds. For instance, N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides can be obtained from 4-(trifluoromethyl)benzohydrazide . Another method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .

Scientific Research Applications

Biological Effects of Acetamide Derivatives

Acetamide and its derivatives, including N-methylacetamide, have commercial importance due to their varied biological consequences upon exposure. The review by Kennedy (2001) in "Critical Reviews in Toxicology" discusses the toxicology of acetamide derivatives, highlighting their biological effects and environmental toxicology, which have been expanded significantly over the years. This information is crucial for understanding the biological activity and safety profiles of acetamide derivatives, which could be relevant when considering the biological applications of N-methyl-2-[4-(trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]acetamide (Kennedy, 2001).

Role in Parkinsonism and Neurotoxicity

The study of acetaldehyde and its role in parkinsonism, especially focusing on the cytochrome P450 2E1 isozyme, provides insights into the neurotoxic effects of certain compounds on the nigrostriatal dopaminergic pathway. Such studies are crucial for understanding how structural or functional analogs of neurotoxic compounds might interact with neural pathways, offering a basis for researching the neuropharmacological impacts of related compounds (Vaglini et al., 2013).

Synthetic Organic Chemistry

Research in synthetic organic chemistry based on the N-Ar axis, as discussed by Kondo & Murakami (2001), involves the development of N-acylation reagents and studies on chiral axes due to acyclic imide-Ar bond rotation. This research area is highly relevant for developing novel synthetic methodologies that could be applied to the synthesis and modification of compounds like this compound (Kondo & Murakami, 2001).

Drug Development and Pharmacology

The development of pharmacologically active compounds, such as the antiplatelet and antithrombotic drug (S)-clopidogrel, showcases the importance of synthetic and pharmacological studies in creating therapeutically useful agents. Understanding the synthesis and activity of such drugs can inform research into the development of new therapeutic agents with similar or improved efficacy and safety profiles (Saeed et al., 2017).

Properties

IUPAC Name

N-methyl-2-[4-(trifluoromethyl)-3,6-dihydro-2H-pyridin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F3N2O/c1-13-8(15)6-14-4-2-7(3-5-14)9(10,11)12/h2H,3-6H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JETCSFCIJXNDAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1CCC(=CC1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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